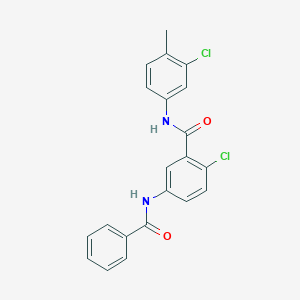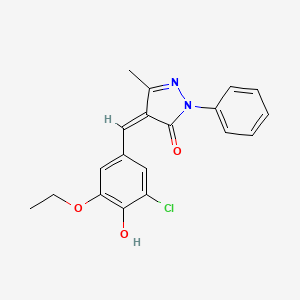![molecular formula C17H14Cl2N4OS2 B3707123 1-(2,4-Dichlorophenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3707123.png)
1-(2,4-Dichlorophenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea moiety linked to a thiadiazole ring, which is further substituted with dichlorophenyl and methylphenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.
Substitution Reactions: The thiadiazole intermediate is then subjected to substitution reactions with 2,4-dichlorophenyl isocyanate and 4-methylphenyl sulfide to introduce the desired substituents.
Final Coupling: The final step involves coupling the substituted thiadiazole with urea under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichlorophenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved urea derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- 1-(2,4-Dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
Uniqueness
1-(2,4-Dichlorophenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea stands out due to the presence of the sulfanyl methyl group, which imparts unique chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-[(4-methylphenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS2/c1-10-2-5-12(6-3-10)25-9-15-22-23-17(26-15)21-16(24)20-14-7-4-11(18)8-13(14)19/h2-8H,9H2,1H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYUZLSAGGNTHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B3707046.png)
![1-(2,4-Dichlorophenyl)-3-(5-{[(4-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3707053.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B3707058.png)
![1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B3707061.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3707083.png)
![1-(2,4-Dichlorophenyl)-3-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3707091.png)
![1-{5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea](/img/structure/B3707099.png)
![1-(2-Fluorophenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3707111.png)
![1-(3-Methoxyphenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3707130.png)
![2-(4-bromo-2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B3707140.png)
![N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3707147.png)



